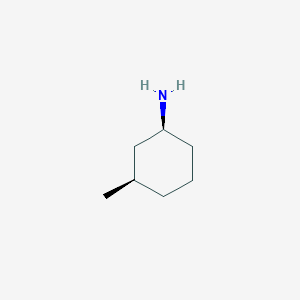![molecular formula C11H9NO B073513 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one CAS No. 1421-17-6](/img/structure/B73513.png)
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Vue d'ensemble
Description
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one is a chemical compound that has been the subject of various studies . It is a structural motif in a range of natural indole alkaloids . Derivatives of this compound have shown potential for the treatment of autoimmune conditions, obesity, diabetes, and they also exhibit anti-inflammatory, analgesic, and anticancer properties .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one derivatives has been achieved through various methods . One frequently used approach is intramolecular alkylation of the indole nitrogen atom with halides or mesylates . Another method involves a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one are diverse and depend on the specific derivative and reaction conditions . For instance, the compound can undergo a Michael reaction with dielectrophilic α-keto-β,γ-unsaturated esters, leading to a tricyclic product .Applications De Recherche Scientifique
Pharmaceutical Applications:
- Kinase Research: Derivatives like diazaoxindoles, which are related to 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one, have been explored for kinase research, indicating their potential in drug discovery and development (Cheung, Harris, & Lackey, 2001).
Synthesis and Chemical Transformations:
- Cyclization and Isomerization: A method for synthesizing 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles through a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles has been developed, illustrating the compound's utility in complex organic transformations (Chen et al., 2016).
- Regioselective Oxidation: The regioselective oxidative functionalization of hexahydropyrrolo[1,2-a]indoles has been explored, providing insights into the synthesis of various derivatives (Edstrom, Yu, & Jones, 1995).
Natural Product Synthesis:
- Synthesis of Hexahydropyrrolo[2,3-b]indoles: These structures have been synthesized through domino reactions, illustrating the compound's relevance in mimicking natural product structures (Kawasaki et al., 2005).
- Enantioselective Synthesis of Pyrrolo[1,2-a]indoles: Utilizing catalytic methods, these compounds have been synthesized with high diastereo- and enantioselectivities, showing their importance in the production of chiral natural products (Bera & Schneider, 2016).
Medicinal Chemistry:
- Antifungal Activity: Derivatives like 1H-pyrrolo[3,2-g]quinoline-4,9-diones have shown significant antifungal activity, indicating the therapeutic potential of these compounds (Ryu, Lee, Jeong, & Nho, 2009).
Mécanisme D'action
Orientations Futures
Given the diverse pharmacological properties of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one derivatives, there is immense interest in the synthesis of this scaffold . Future research will likely focus on the development of advanced catalytic methodologies for their synthesis and the exploration of their potential therapeutic applications .
Propriétés
IUPAC Name |
1,2-dihydropyrrolo[1,2-a]indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-5-6-12-9-4-2-1-3-8(9)7-10(11)12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKSBSFEUFSEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441669 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
CAS RN |
1421-17-6 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


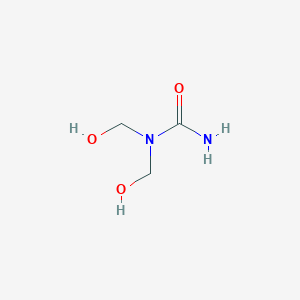

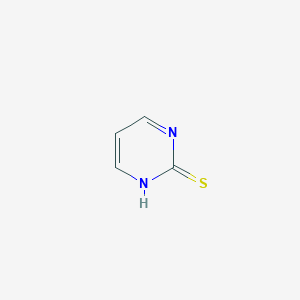



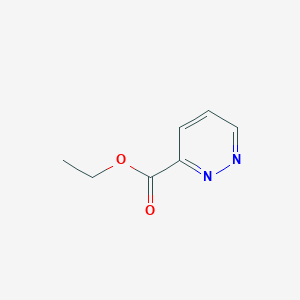
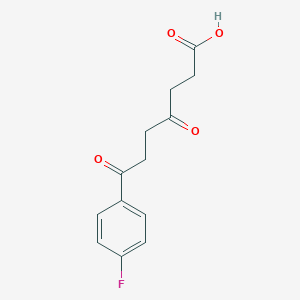
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)
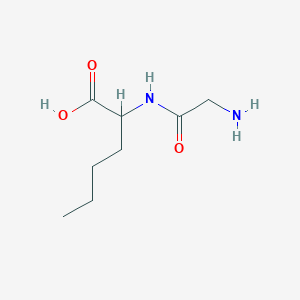

![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)
